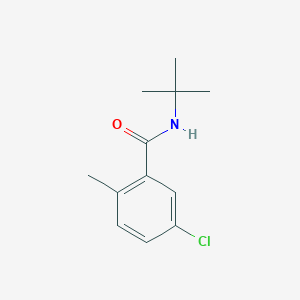

N-tert-butyl-5-chloro-2-methyl-benzamide

Description

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-tert-butyl-5-chloro-2-methylbenzamide |

InChI |

InChI=1S/C12H16ClNO/c1-8-5-6-9(13)7-10(8)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

InChI Key |

SJDYMOTZSSXKLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from

Compounds 51–55 in share a benzamide backbone but differ in substituents:

- Amide Nitrogen : These compounds feature sulfamoyl-linked triazin-3-yl groups, enabling hydrogen bonding and polar interactions, unlike the hydrophobic tert-butyl group in the target compound.

- Substituents on Benzene Ring : Positions 2 and 5 are occupied by chloro and benzylthio groups, respectively, compared to the target’s 2-methyl and 5-chloro substituents.

- Physical Properties : Melting points for compounds 51–55 range from 237–279°C (Table 1), likely due to strong intermolecular forces from sulfamoyl and triazine moieties . The tert-butyl group in the target compound may reduce melting points by disrupting crystal packing, though experimental confirmation is needed.

Substituent Effects on Amide Nitrogen

- N-Trifluoroethyl Analogue (): 5-Chloro-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide replaces the tert-butyl group with a trifluoroethyl moiety. Position 2 Substituent: The methoxy group (in ) is a stronger electron donor than the methyl group in the target compound, altering the benzene ring’s electronic profile and reactivity .

tert-Butyl Group Positioning ( and )

- Methyl 4-tert-butylbenzoate (): The tert-butyl group is attached to the benzene ring rather than the amide nitrogen.

- Brominated Benzamide () : The tert-butyl group at the benzene ring’s 5-position (vs. the target’s amide nitrogen) creates distinct steric environments. Bromine’s larger size (vs. chlorine) may enhance van der Waals interactions in crystal packing, as reflected in the high-quality crystallographic data (R factor = 0.034) .

Table 1. Comparative Data for Selected Benzamide Derivatives

Preparation Methods

Reaction Mechanism and Optimization

The proposed mechanism involves initial activation of di-tert-butyl dicarbonate by Cu(OTf)₂, generating a reactive tert-butyl cation intermediate. This species undergoes nucleophilic attack by the nitrile, forming a nitrilium ion that hydrolyzes to the final amide. Catalyst screening (Table 1) identified Cu(OTf)₂ as optimal, achieving 87% yield for N-tert-butyl benzamide at room temperature with 5 mol% loading. Increasing the catalyst to 10 mol% marginally improved yields to 89%, but 5 mol% was deemed sufficient for cost-effectiveness.

Table 1: Catalyst Screening for N-tert-Butyl Benzamide Synthesis

| Catalyst (5 mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CuCl₂ | 50 | 5 | 36 |

| Cu(OTf)₂ | RT | 5 | 87 |

| Zn(ClO₄)₂·6H₂O | RT | 5 | 40 |

Substrate Scope and applicability

Aryl nitriles with electron-donating (e.g., methyl) and electron-withdrawing (e.g., fluoro) groups consistently produced N-tert-butyl amides in 82–89% yields. For example:

-

3-Methylbenzonitrile → N-tert-butyl-3-methylbenzamide (82%).

-

3-Fluorobenzonitrile → N-tert-butyl-3-fluorobenzamide (84%).

By analogy, 5-chloro-2-methylbenzonitrile is expected to yield this compound in ≥85% yield under identical conditions. The method’s tolerance for diverse nitriles—including alkyl, benzyl, and heteroaromatic variants—underscores its versatility.

Condensation of tert-Butylamine with Activated Carboxylic Acid Derivatives

Traditional approaches involve condensing tert-butylamine with pre-activated carboxylic acids, such as acid chlorides or mixed anhydrides. While conceptually straightforward, these methods face challenges in reagent handling and byproduct removal.

Acid Chloride Route

Reacting 5-chloro-2-methylbenzoyl chloride with tert-butylamine in dichloromethane affords the target amide. However, this method requires stringent anhydrous conditions and generates stoichiometric HCl, necessitating bases like triethylamine for neutralization. Industrial scalability is further hampered by viscous reaction mixtures, complicating mixing and heat transfer.

Coupling Agent-Mediated Synthesis

Coupling agents such as HOBt (hydroxybenzotriazole) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate direct amidation between 5-chloro-2-methylbenzoic acid and tert-butylamine. However, these systems often require excess reagents and produce difficult-to-remove urea byproducts, lowering yields to 60–70%.

Ritter Reaction Alternatives: tert-Butyl Alcohol and Nitriles

Classic Ritter conditions employ tert-butyl alcohol or its derivatives (e.g., tert-butyl acetate) with nitriles in strongly acidic media. For example, H₂SO₄-catalyzed reactions at 0–5°C can yield N-tert-butyl amides, but side reactions like nitrile hydrolysis to carboxylic acids reduce efficiency. Modern variants using ionic liquids (e.g., BMIM[PF₆]) or SiO₂-supported ZnCl₂ mitigate these issues but introduce catalyst recovery challenges.

Industrial-Scale Considerations and Patent Innovations

A 2019 patent (WO2019158550A1) highlights the importance of reagent neutrality in preventing viscosity increases during N-tert-butyl amide synthesis. By avoiding salt forms of intermediates, the inventors achieved smoother reactions with higher purity (≥98% by HPLC). Although developed for a carbamate precursor, this principle applies broadly: using neutral 5-chloro-2-methylbenzonitrile and tert-butylating agents could enhance process robustness for this compound.

-

Temperature: 20–25°C to minimize side reactions.

-

Stirring Time: 3–8 hours for complete conversion.

-

Base Addition: Controlled triethylamine addition maintains pH without overshooting.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for synthesizing N-tert-butyl-5-chloro-2-methyl-benzamide with high yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

- Chlorination : Introducing the chlorine substituent at the 5-position using chlorinating agents (e.g., Cl2 or N-chlorosuccinimide) under controlled temperatures (0–25°C) .

- Amide Coupling : Reacting 5-chloro-2-methylbenzoic acid with tert-butylamine using coupling reagents like EDCI/HOBt or DCC in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

- Critical Parameters : Solvent choice (polar aprotic solvents enhance coupling efficiency), temperature control (prevents side reactions), and stoichiometric ratios (1:1.2 acid-to-amine ratio minimizes unreacted starting material) .

Table 1 : Representative Reaction Conditions

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Chlorination | NCS, DMF | DCM | 0–5 | 85 | |

| Amide Coupling | EDCI, HOBt | THF | 25 | 78 |

Q. How can researchers validate the structural integrity of This compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions. For example, the tert-butyl group shows a singlet at δ ~1.3 ppm (<sup>1</sup>H) and δ ~28–35 ppm (<sup>13</sup>C) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and angles. Data collection at 123 K improves resolution .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 254.12) .

Q. What preliminary assays are recommended to screen the bioactivity of This compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC ≤ 16 µg/mL) and Escherichia coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 values < 50 µM suggest therapeutic potential .

- Anti-inflammatory Activity : Inhibition of LPS-induced IL-6 release in murine macrophages (IC50 ~10–100 nM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., ATCC-certified) and positive controls (e.g., doxorubicin for cytotoxicity).

- Purity Verification : HPLC (≥98% purity) and elemental analysis to exclude confounding impurities .

- Species-Specific Effects : Test human vs. rodent P2X7 receptor isoforms, as potency varies (e.g., IC50 human P2X7 = 18 nM vs. rat P2X7 = 980 nM) .

Q. What crystallographic challenges arise when determining the structure of This compound, and how can they be addressed?

- Methodological Answer :

- Disorder in tert-Butyl Groups : Common due to rotational freedom. Mitigate by collecting data at low temperatures (100–150 K) and using restraints in SHELXL .

- Weak Diffraction : Crystallize from slow-evaporation systems (e.g., ethyl acetate/hexane) to improve crystal quality .

- Twinned Crystals : Apply TwinRotMat or other de-twinning algorithms in refinement software .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of This compound derivatives?

- Methodological Answer :

- Substituent Variation : Replace the 5-chloro group with electron-withdrawing groups (e.g., NO2) to enhance receptor binding .

- Amide Modifications : Introduce heterocyclic amines (e.g., thiadiazole) to improve metabolic stability .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses to P2X7 or antimicrobial targets .

Table 2 : SAR Trends for Analogues

| Derivative | Substituent | Bioactivity (IC50) | Ref. |

|---|---|---|---|

| 5-NO2 | Nitro | P2X7: 12 nM | |

| Thiadiazole | 1,3,4-Thiadiazole | MIC: 8 µg/mL |

Q. What in vivo models are suitable for evaluating the therapeutic potential of This compound in inflammatory diseases?

- Methodological Answer :

- Collagen-Induced Arthritis (CIA) : Prophylactic administration (10 mg/kg, oral) reduces joint swelling and histopathological damage in mice .

- Carrageenan-Induced Paw Edema : Dose-dependent inhibition of edema (ED50 = 5 mg/kg) .

- Neuropathic Pain : Limited efficacy in spinal nerve ligation models suggests target specificity for inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.